![molecular formula C20H19N9O4S B10932416 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-{(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B10932416.png)
3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-{(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
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Overview
Description
N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}AMINE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, pyrazole, triazole, and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}AMINE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling through a series of reactions involving sulfonation, nitration, and condensation. The final step involves the formation of the imine linkage under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}AMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while oxidation could lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
N- [3- (Aminomethyl)phenyl]-N,N-dimethylamine: A compound with a similar amine functional group.
Uniqueness
N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}AMINE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19N9O4S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(E)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]-1-[1-(3-nitrophenyl)pyrrol-2-yl]methanimine |
InChI |
InChI=1S/C20H19N9O4S/c1-13-19(29(32)33)14(2)26(24-13)12-34-20-23-22-15(3)27(20)21-11-18-8-5-9-25(18)16-6-4-7-17(10-16)28(30)31/h4-11H,12H2,1-3H3/b21-11+ |
InChI Key |
HEOHYMKAPMAUJI-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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